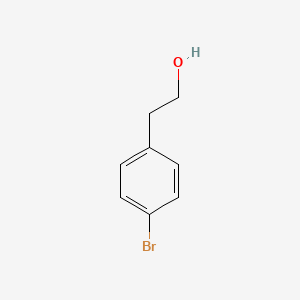

2-(4-Bromophenyl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOSJSPFNDUAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196871 | |

| Record name | p-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-39-1 | |

| Record name | 2-(4-Bromophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4654-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Bromophenyl)ethanol for Researchers and Drug Development Professionals

Introduction

2-(4-Bromophenyl)ethanol, also known as 4-bromophenethyl alcohol, is a key organic intermediate with significant applications in pharmaceutical research and development. Its bifunctional nature, featuring a reactive brominated aromatic ring and a primary alcohol, makes it a versatile building block for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1][2][3][4][5][6] |

| Molecular Weight | 201.06 g/mol | [1][3][5] |

| Appearance | Clear colorless to light yellow liquid | [1][5][6] |

| Melting Point | 36-38 °C | [1][4][5] |

| Boiling Point | 138 °C at 9 mmHg96-99 °C at 0.5 mmHg96 °C | [3][4][7][1][5] |

| Density | 1.436 g/mL at 25 °C | [1][3][4][5] |

| Refractive Index (n²⁰/D) | 1.573 | [3][4][8] |

Table 2: Chemical and Pharmacokinetic-Related Properties of this compound

| Property | Value | Source(s) |

| pKa | 14.79 ± 0.10 (Predicted) | [4] |

| logP (calculated) | 1.5 | [9] |

| Storage | Sealed in a dry place at room temperature. | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of 4-bromophenylacetic acid. This method provides a reliable route to the target compound.

Experimental Protocol: Reduction of 4-Bromophenylacetic Acid

Materials:

-

4-Bromophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Water

-

Aqueous HCl (e.g., 1 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid in anhydrous THF.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Reduction: While maintaining the temperature at 0 °C, slowly and portion-wise add the reducing agent (e.g., LiAlH₄ or NaBH₄) to the stirred solution. The cautious addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the complete addition of the reducing agent, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete by TLC, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the excess reducing agent by the dropwise addition of water. Subsequently, add an aqueous acid solution (e.g., 1 M HCl) to neutralize the mixture.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography if necessary.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for compound characterization and for meeting regulatory requirements. Standard laboratory procedures are employed for these measurements.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Boiling Point Determination (Micro Boiling Point Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Procedure:

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Role in Drug Discovery and Development

While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile precursor for the synthesis of various biologically active molecules. The presence of the bromo- and hydroxyl- functionalities allows for a wide range of chemical transformations, making it a valuable starting material in medicinal chemistry.

Derivatives of this compound have been investigated for a variety of therapeutic applications. For instance, bromophenol derivatives have shown potential as enzyme inhibitors, targeting acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are implicated in conditions like Alzheimer's disease and glaucoma.[10][11] The synthesis of these more complex molecules often involves the initial modification of the hydroxyl group or substitution of the bromine atom of the this compound scaffold. This highlights the compound's utility as a foundational element in the construction of novel therapeutic agents.[10][11]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics and synthetic methodologies to support researchers and drug development professionals in leveraging this important molecule in their scientific endeavors.

References

- 1. chymist.com [chymist.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. 4-溴苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS 4654-39-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [stenutz.eu]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)ethanol (CAS: 4654-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Bromophenyl)ethanol, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its notable role as a precursor in the development of therapeutic agents such as the dual endothelin receptor antagonist, Macitentan (B1675890). All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication in a laboratory setting.

Chemical and Physical Properties

This compound, also known as p-bromophenethyl alcohol, is a brominated aromatic alcohol. Its bifunctional nature, featuring both a reactive bromine atom on the phenyl ring and a primary alcohol group, makes it a versatile building block in the synthesis of more complex molecules.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4654-39-1 | [2] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 138 °C at 9 mmHg | [3] |

| Density | 1.436 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.573 | [3] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. The characteristic spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (Proton NMR) | Spectra available in chemical databases. | [2] |

| ¹³C NMR (Carbon NMR) | Spectra available in chemical databases. | [4] |

| IR (Infrared) Spectroscopy | Neat (capillary cell) and ATR-IR spectra are available. | [2] |

| MS (Mass Spectrometry) | GC-MS data available through the NIST Mass Spectrometry Data Center. | [2] |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | [2] |

Experimental Protocols

Synthesis of this compound via Reduction of 4-Bromophenylacetic Acid

A common and effective method for the synthesis of this compound is the reduction of 4-bromophenylacetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][5][6]

Materials and Reagents:

-

4-Bromophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether (Et₂O)

-

Dilute sulfuric acid (e.g., 10% H₂SO₄)

-

Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid. Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Under a nitrogen atmosphere, slowly and portion-wise add lithium aluminum hydride (LiAlH₄) to the stirred solution. The addition should be carefully controlled to manage the exothermic reaction.

-

Reaction Monitoring: After the complete addition of LiAlH₄, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute solution of sulfuric acid. This step should be performed with extreme care due to the vigorous reaction of LiAlH₄ with water.[6]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated aqueous sodium sulfate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. A prominent example is its role as a precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7]

The synthesis of Macitentan involves a multi-step pathway where a derivative of this compound, namely N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide, is a key intermediate.[8][9] This intermediate is formed by reacting a substituted pyrimidine (B1678525) with this compound, which is then further elaborated to yield the final drug substance.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its significance is underscored by its application in the synthesis of complex pharmaceutical compounds like Macitentan. This guide provides essential technical information for researchers and drug development professionals working with this versatile molecule.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 9. N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide | C15H19BrN4O4S | CID 70813943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)ethanol, a key intermediate in various synthetic applications. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | Doublet | 2H | Ar-H (ortho to Br) |

| 7.09 | Doublet | 2H | Ar-H (meta to Br) |

| 3.84 | Triplet | 2H | -CH₂-OH |

| 2.84 | Triplet | 2H | Ar-CH₂- |

| 1.65 | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | Ar-C (C-1) |

| 131.6 | Ar-CH (ortho to Br) |

| 130.8 | Ar-CH (meta to Br) |

| 120.0 | Ar-C-Br |

| 63.2 | -CH₂-OH |

| 38.5 | Ar-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350-3400 | Strong, Broad | O-H stretch (Alcohol) |

| 3025 | Medium | C-H stretch (Aromatic) |

| 2930-2870 | Medium | C-H stretch (Aliphatic) |

| 1490 | Strong | C=C stretch (Aromatic ring) |

| 1050 | Strong | C-O stretch (Primary alcohol) |

| 1010 | Strong | C-Br stretch |

| 820 | Strong | p-disubstituted benzene (B151609) (C-H out-of-plane bend) |

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 200/202 | 45/44 | [M]⁺ (Molecular ion, bromine isotopes) |

| 182/184 | 5/5 | [M - H₂O]⁺ |

| 171/173 | 100/98 | [M - CH₂OH]⁺ (Benzylic cation, base peak) |

| 121 | 10 | [C₈H₉O]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place one drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

Technique: Direct injection or Gas Chromatography (GC) inlet.

-

Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Quadrupole Mass Spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Crystal Structure Analysis of 2-(4-Bromophenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)ethanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The presence of a bromo-phenyl group and a hydroxyl or ether linkage provides sites for further chemical modifications, making them valuable precursors in the synthesis of more complex molecules. Understanding the precise three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drugs and materials.

This guide focuses on the crystallographic analysis of key derivatives, providing a comparative summary of their structural parameters and a detailed overview of the experimental methodologies employed in their characterization.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for selected derivatives of this compound. This quantitative data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate [1]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁BrO₄ |

| Formula Weight | 335.15 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.2917(2) Å |

| b | 7.7893(2) Å |

| c | 26.7497(8) Å |

| α | 90° |

| β | 98.234(2)° |

| γ | 90° |

| Volume | 1297.43(7) ų |

| Z | 4 |

| Density (calculated) | 1.716 Mg/m³ |

| Absorption Coefficient | 3.181 mm⁻¹ |

| F(000) | 672 |

| Data Collection | |

| Diffractometer | Bruker SMART APEXII CCD |

| Theta range for data collection | 2.72 to 25.00° |

| Index ranges | -7<=h<=7, -9<=k<=9, -31<=l<=31 |

| Reflections collected | 9193 |

| Independent reflections | 2289 [R(int) = 0.0286] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2289 / 0 / 182 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0249, wR2 = 0.0622 |

| R indices (all data) | R1 = 0.0298, wR2 = 0.0649 |

Table 2: Crystal Data and Structure Refinement for 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate [2]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃BrO₃ |

| Formula Weight | 333.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.4519(1) Å |

| b | 31.2382(5) Å |

| c | 9.7206(1) Å |

| α | 90° |

| β | 120.410(1)° |

| γ | 90° |

| Volume | 1427.74(4) ų |

| Z | 4 |

| Density (calculated) | 1.550 Mg/m³ |

| Absorption Coefficient | 2.881 mm⁻¹ |

| F(000) | 672 |

| Data Collection | |

| Diffractometer | Bruker SMART APEXII CCD |

| Theta range for data collection | 2.65 to 25.00° |

| Index ranges | -6<=h<=6, -37<=k<=37, -11<=l<=11 |

| Reflections collected | 10452 |

| Independent reflections | 2511 [R(int) = 0.0340] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2511 / 0 / 182 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2sigma(I)] | R1 = 0.0249, wR2 = 0.0583 |

| R indices (all data) | R1 = 0.0305, wR2 = 0.0607 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent crystal structure analysis.

Synthesis and Crystallization

3.1.1. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate [1]

A mixture of 4-hydroxybenzoic acid (1.0 g, 7.2 mmol), potassium carbonate (1.09 g, 7.9 mmol), and 2-bromo-1-(4-bromophenyl)ethanone (2.0 g, 7.2 mmol) in 10 ml of dimethylformamide was stirred at room temperature for 2 hours. Upon cooling, colorless needle-shaped crystals of the title compound formed. The crystals were collected by filtration and recrystallized from ethanol (B145695) to yield colorless blocks suitable for X-ray diffraction.

3.1.2. Synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate [2]

A mixture of 2-methylbenzoic acid (1.0 g, 7.3 mmol), potassium carbonate (1.10 g, 8.0 mmol), and 2-bromo-1-(4-bromophenyl)ethanone (2.02 g, 7.3 mmol) in 10 ml of dimethylformamide was stirred at room temperature for 2 hours. After cooling, colorless needle-shaped crystals of the product precipitated. These were collected by filtration and recrystallized from ethanol.

3.1.3. Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via Williamson Ether Synthesis [3]

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is then warmed to room temperature and stirred until the evolution of hydrogen gas ceases. After cooling back to 0 °C, 2-bromoethanol (B42945) (1.1 equivalents) is added dropwise. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by flash column chromatography.

X-ray Data Collection and Structure Refinement

The following protocol is a general guideline for single-crystal X-ray diffraction analysis of small molecules, such as the derivatives of this compound.

3.2.1. Crystal Mounting and Data Collection [4]

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. Data collection is performed on a diffractometer, such as a Bruker SMART APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

3.2.2. Data Processing

The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

3.2.3. Structure Solution and Refinement [5][6]

The crystal structure is typically solved using direct methods with software such as SHELXS. The initial model is then refined by full-matrix least-squares on F² using a program like SHELXL. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

3.2.4. Hirshfeld Surface Analysis [7][8][9]

To analyze intermolecular interactions, Hirshfeld surface analysis can be performed using software like CrystalExplorer. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The resulting Hirshfeld surface can be mapped with properties such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound derivatives.

References

- 1. 2-(4-Bromophenyl)-2-oxoethyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. An Easy Structure - Sucrose [xray.uky.edu]

- 6. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 7. crystalexplorer.net [crystalexplorer.net]

- 8. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

Solubility Profile of 2-(4-Bromophenyl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)ethanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physical properties, theoretical solubility considerations based on its chemical structure, and a detailed, generalized experimental protocol for determining its solubility in organic solvents. This information is intended to empower researchers to effectively utilize this compound in various experimental and developmental settings.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior in different solvent systems. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H9BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Melting Point | 36-38 °C | [1][2] |

| Boiling Point | 96 °C; 138 °C/9 mmHg | [1][2] |

| Density | 1.436 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.573 | [2] |

| Flash Point | 146 °F | [1][2] |

| CAS Number | 4654-39-1 | [1] |

Theoretical Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like"[5][6]. The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a larger, nonpolar bromophenyl group, suggests a nuanced solubility profile.

-

Polar Solvents: The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents such as alcohols (e.g., ethanol, methanol). Therefore, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents: The significant nonpolar character imparted by the bromophenyl ring suggests that the compound will also be soluble in a range of nonpolar and weakly polar aprotic solvents like toluene, diethyl ether, and ethyl acetate.

-

Aqueous Solubility: Due to the dominance of the hydrophobic bromophenyl group, the solubility in water is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is reliable and widely used in research settings.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for collecting filtrate

-

Oven or vacuum oven for drying

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step removes any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data in specific solvent systems, it is imperative to perform the experimental determination as outlined. The provided protocol offers a robust starting point for such investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 2-(4-Bromophenyl)ethanol Derivatives

This technical guide provides a comprehensive overview of the biological activities of derivatives based on the this compound scaffold. The document details their antimicrobial, anticancer, and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Antimicrobial Activity

Derivatives of brominated phenols and related structures have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and zone of inhibition for various bromophenyl derivatives against selected bacterial strains.

| Compound ID/Class | Derivative Type | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1 | Bromophenol Derivative | S. aureus | 24 | 26 | [1] |

| 1 | Bromophenol Derivative | MRSA | - | 28 | [1] |

| 1 | Bromophenol Derivative | P. aeruginosa | 780 | 2 | [1] |

| 2 | 3-Bromo-2,6-dihydroxyacetophenone | S. aureus | 12 | 29 | [1] |

| 2 | 3-Bromo-2,6-dihydroxyacetophenone | MRSA | - | 30 | [1] |

| 2 | 3-Bromo-2,6-dihydroxyacetophenone | P. aeruginosa | 780 | 1 | [1] |

| 3 | 3,5-Dibromo-2,4-dihydroxyacetophenone | S. aureus | 390 | 12 | [1] |

| 3 | 3,5-Dibromo-2,4-dihydroxyacetophenone | MRSA | - | 20 | [1] |

| 3 | 3,5-Dibromo-2,4-dihydroxyacetophenone | P. aeruginosa | 780 | 1 | [1] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Furan-carboxamide | CRAB | 6.25 | 18 (at 50mg) | [2] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Furan-carboxamide | CREC | 6.25 | - | [2] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Furan-carboxamide | CRKP | 6.25 | - | [2] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Furan-carboxamide | MRSA | 12.5 | - | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar (B569324) Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity.[2]

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly spread the bacterial inoculum onto the surface of the agar plates.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Observation: Determine the lowest concentration at which no visible growth occurs.

Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Anticancer Activity

Several derivatives incorporating the bromophenyl moiety have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected bromophenyl derivatives.

| Compound ID/Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 22a | Bromophenol Hybrid | HCT116 | 3.59 ± 0.25 µg/mL | [3] |

| 22a | Bromophenol Hybrid | Caco2 | 4.09 ± 0.76 µg/mL | [3] |

| AM2 | 5-(4-bromophenyl)furan-2-yl chalcone | MCF-7 | 8.5 | [4] |

| 4e | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | - (41.25% PGI at 10⁻⁵ M) | [5] |

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | - (38.94% PGI at 10⁻⁵ M) | [5] |

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | - (30.14% PGI at 10⁻⁵ M) | [5] |

| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | U-87 (Glioblastoma) | > 100 | [6] |

| 21 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | 19.6 ± 1.5 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Potential Signaling Pathway: ROS-Mediated Apoptosis

Some bromophenol derivatives may exert their anticancer effects by inducing reactive oxygen species (ROS)-mediated apoptosis.[3]

Caption: Proposed mechanism of ROS-mediated apoptosis induced by bromophenol derivatives.

Anti-inflammatory Activity

Certain bromophenyl derivatives have shown promise as anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The table below summarizes the anti-inflammatory activity of a thiosemicarbazone derivative containing a bromophenyl group.

| Compound | Assay | Dose (mg/kg) | % Reduction of Edema/Pain | Reference |

| BTTSC | Formalin Test (Inflammatory Pain) | 30 | 62.3 | [8] |

| BTTSC | Formalin Test (Inflammatory Pain) | 100 | 84.3 | [8] |

| BTTSC | Formalin Test (Inflammatory Pain) | 300 | 100 | [8] |

| BTTSC | Carrageenan-induced Paw Edema | - (highest dose) | 81.9 - 83.2 | [8] |

| BTTSC | Compound 48/80-induced Paw Edema | 30 | 56.53 | [8] |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[8]

-

Animal Model: Use rodents (e.g., rats or mice).

-

Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses.

-

Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

General Synthesis Workflow

The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available materials.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conclusion

Derivatives based on the this compound structure represent a versatile scaffold for the development of new therapeutic agents. The presence of the bromophenyl moiety appears to be crucial for the observed antimicrobial, anticancer, and anti-inflammatory activities. Further research, including detailed structure-activity relationship (SAR) studies and investigation of mechanisms of action, is warranted to optimize the potency and selectivity of these compounds for potential clinical applications.

References

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(4-Bromophenyl)ethanol in the Synthesis of Advanced Fungicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal pathogens pose a significant and persistent threat to global agricultural productivity and food security. The continuous evolution of resistant strains necessitates the development of novel and effective fungicides. Triazole fungicides, a prominent class of antifungal agents, have proven to be highly effective by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Within the synthesis of these complex molecules, specific chemical intermediates play a crucial role in determining the efficacy and viability of the final product. This technical guide focuses on the strategic importance of 2-(4-Bromophenyl)ethanol as a key building block in the synthesis of potent triazole fungicides, with a particular focus on the synthesis of Bromuconazole. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the underlying mechanism of action, offering valuable insights for researchers and professionals in the field of agrochemical development.

Introduction

The imperative to safeguard crop yields from fungal diseases has driven extensive research and development in the field of agrochemicals. Among the arsenal (B13267) of chemical controls, triazole fungicides have emerged as a cornerstone of modern agriculture due to their broad-spectrum activity and systemic properties.[1] The efficacy of these fungicides is intrinsically linked to their molecular structure, which is meticulously assembled through multi-step synthetic processes. The selection of appropriate starting materials and intermediates is paramount to achieving high yields, purity, and cost-effectiveness in the manufacturing process.

This compound is a versatile bifunctional molecule, possessing both a reactive aromatic bromine atom and a primary alcohol.[2] These functional groups provide multiple reaction sites for the construction of complex molecular architectures, making it an ideal precursor for various pharmaceuticals and agrochemicals. This guide elucidates the role of this compound as a pivotal intermediate in the synthesis of triazole fungicides, exemplified by the synthesis of Bromuconazole, a widely used agricultural fungicide.

Synthesis of Triazole Fungicides from this compound: A Case Study of Bromuconazole

The synthesis of the triazole fungicide Bromuconazole from this compound involves a multi-step process that leverages the reactivity of both the hydroxyl group and the brominated phenyl ring. The overall synthetic strategy involves the construction of a key oxirane intermediate followed by the introduction of the 1,2,4-triazole (B32235) moiety.

Synthetic Pathway

The logical synthetic route from this compound to Bromuconazole can be conceptualized as follows:

References

A Technical Guide to the Reactivity of the Primary Alcohol in 2-(4-Bromophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed analysis of the chemical reactivity of the primary alcohol functional group in 2-(4-Bromophenyl)ethanol. It is crucial to note that this compound is a primary alcohol , not a benzylic alcohol. A benzylic alcohol features a hydroxyl group (-OH) directly attached to a carbon atom that is, in turn, bonded to an aromatic ring. In this compound, the hydroxyl group is separated from the phenyl ring by a two-carbon ethyl chain, defining its chemical behavior as that of a primary alcohol, albeit with potential electronic influences from the bromophenyl moiety.

Overview of Reactivity

This compound (also known as 4-bromophenethyl alcohol) is a bifunctional organic compound featuring a primary alcohol and a bromoaryl group.[1][2][3] This guide focuses exclusively on the reactions of the primary alcohol, which include oxidation, esterification, etherification, and substitution. The presence of the electron-withdrawing bromine atom and the phenyl ring can influence reaction rates but does not change the fundamental reaction pathways available to the primary hydroxyl group.

Caption: Key reaction pathways of the primary alcohol in this compound.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[4]

Caption: Logical flow for selecting an oxidant for this compound.

Mild Oxidation to Aldehyde

Mild oxidizing agents, such as Pyridinium Chlorochromate (PCC), are used to convert primary alcohols to aldehydes without further oxidation to the carboxylic acid.[5][6] These reactions are typically performed under anhydrous conditions to prevent the formation of the hydrate (B1144303) intermediate, which is susceptible to over-oxidation.[6][7]

Strong Oxidation to Carboxylic Acid

Strong oxidizing agents, like the Jones reagent (chromic acid formed from CrO₃ in aqueous sulfuric acid), will oxidize primary alcohols completely to carboxylic acids.[8][9] The reaction proceeds through an aldehyde intermediate, which is then hydrated in the aqueous medium and subsequently oxidized to the final carboxylic acid product.[4][9]

Table 1: Summary of Oxidation Reactions

| Reaction Type | Reagent(s) | Product | Typical Yield | Reference(s) |

| Mild Oxidation | Pyridinium Chlorochromate (PCC), Celite, CH₂Cl₂ | 4-Bromophenylacetaldehyde | High | [7][10] |

| Strong Oxidation | CrO₃, H₂SO₄, Acetone (Jones Reagent) | 4-Bromophenylacetic Acid | High | [8][9] |

Experimental Protocol: PCC Oxidation

Objective: To synthesize 4-Bromophenylacetaldehyde from this compound.

Methodology:

-

A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite® are added to the solvent.[10] The addition of Celite helps prevent the formation of a tar-like residue that can complicate product isolation.[10][11]

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the stirred suspension.[10]

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin-Layer Chromatography (TLC).[10]

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or Florisil®, eluting with additional CH₂Cl₂ to separate the product from chromium byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Esterification Reactions

The hydroxyl group of this compound can be converted to an ester through several methods, most notably the Fischer esterification and the Mitsunobu reaction.

Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[12][13] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the more available and less expensive one) or by removing water as it is formed.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming esters under mild, neutral conditions.[14] It involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] The reaction proceeds via an Sɴ2 mechanism, activating the alcohol to be displaced by the carboxylate nucleophile.[16][17]

Table 2: Comparison of Esterification Methods

| Feature | Fischer Esterification | Mitsunobu Reaction |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD |

| Conditions | Acidic, often requires heat (reflux) | Neutral, typically 0 °C to room temperature |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Sɴ2 substitution at the alcohol carbon |

| Byproducts | Water | Triphenylphosphine oxide (TPPO), reduced DEAD/DIAD |

| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, high yields, broad substrate scope |

| Disadvantages | Equilibrium limited, harsh conditions for sensitive substrates | Expensive reagents, difficult byproduct removal |

| Reference(s) | [12][13][18] | [14][16][17] |

Experimental Protocol: Fischer Esterification

Objective: To synthesize 2-(4-Bromophenyl)ethyl acetate (B1210297).

Methodology:

-

To a round-bottom flask, add this compound (1.0 equivalent) and an excess of glacial acetic acid (e.g., 5 equivalents), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[19]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.[20]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[20][21]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[20]

-

Purify the product by distillation or column chromatography.

Etherification Reactions

The most common method for preparing ethers from this compound is the Williamson ether synthesis.

Williamson Ether Synthesis

This method is a versatile Sɴ2 reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group.[22][23] The reaction involves two main steps: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by the substitution reaction.[24][25]

Caption: Experimental workflow for the Williamson ether synthesis.[26]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Methodology:

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.[26] Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas stops.[26]

-

Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C and add 2-bromoethanol (B42945) (1.1 equivalents) dropwise.[26]

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.[26]

-

Work-up: After completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[26] Partition the mixture between ethyl acetate and water.[26] Separate the layers and extract the aqueous phase again with ethyl acetate.[26]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[26] Purify the crude product by flash column chromatography on silica gel to yield the pure ether.[26]

Table 3: Williamson Ether Synthesis Conditions

| Base | Solvent | Temperature | Notes | Reference(s) |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | Strong, irreversible base; requires anhydrous conditions. | [26] |

| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temp to High Temp | Weaker bases; may require higher temperatures or longer reaction times. | [26] |

Substitution of the Hydroxyl Group

The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻).[27] To undergo nucleophilic substitution, it must first be converted into a good leaving group.[28]

Conversion to Alkyl Halides

Treatment with strong mineral acids like HBr or HCl converts the -OH group into a good leaving group (-OH₂⁺), which departs as water upon nucleophilic attack by the halide ion.[28][29] For primary alcohols, this proceeds via an Sɴ2 mechanism.[28] Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively.[27]

Conversion to Sulfonate Esters

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[27] These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in subsequent Sɴ2 reactions. This two-step procedure allows for the substitution of the hydroxyl group under non-acidic conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. cerritos.edu [cerritos.edu]

- 13. athabascau.ca [athabascau.ca]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 22. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 23. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 24. Khan Academy [khanacademy.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. benchchem.com [benchchem.com]

- 27. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

The Industrial Versatility of 2-(4-Bromophenyl)ethanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-(4-Bromophenyl)ethanol, a halogenated aromatic alcohol, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its bifunctional nature, featuring a reactive bromo-substituent on the phenyl ring and a primary alcohol moiety, allows for selective chemical modifications, making it a valuable intermediate in the pharmaceutical and materials science industries. This technical guide provides an in-depth overview of the potential industrial applications of this compound, complete with physicochemical data, detailed experimental protocols for key transformations, and visualizations of synthetic pathways.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1, facilitating its effective use in experimental design and process scale-up.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point | 138 °C at 9 mmHg | [4] |

| Density | 1.436 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.573 | [4] |

| CAS Number | 4654-39-1 | [1][2] |

| Solubility | Soluble in organic solvents such as THF, DMF, and acetonitrile. | [5] |

Core Industrial Applications

The industrial utility of this compound is primarily centered on its role as a precursor in the synthesis of high-value molecules, particularly in the pharmaceutical sector.

Pharmaceutical Intermediate

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. Its structure is incorporated into more complex molecules that exhibit a range of biological activities.

1. Precursor to Fexofenadine (B15129) Intermediate:

While not a direct precursor in the most common synthetic routes, this compound can be envisioned as a starting material for the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine.[6][7][8] The transformation would involve the conversion of the primary alcohol to a carboxylic acid and subsequent methylation.

2. Synthesis of Quinazoline (B50416) Derivatives:

This compound is utilized in the synthesis of quinazoline derivatives, a class of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[5] For instance, it is a reactant in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, a potential photoaffinity labeling probe.

Materials Science Precursor

The bifunctional nature of this compound also lends itself to applications in materials science, where it can be used as a monomer or a modifying agent in the synthesis of novel polymers and organic electronic materials.

1. Polymer Synthesis:

The hydroxyl group can be used for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers. The bromo-substituent can be further functionalized post-polymerization to introduce specific properties to the material.

2. Organic Electronics:

Derivatives of this compound have the potential to be used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[9] The aromatic core and the potential for further functionalization make it an attractive building block for creating materials with tailored electronic properties.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established laboratory procedures and can be adapted for process development and scale-up.

Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via Williamson Ether Synthesis

This protocol details the synthesis of an ether derivative from this compound, a common reaction in the elaboration of this intermediate.[5]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution.

-

Cool the mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Laboratory-Scale Synthesis of this compound

This protocol outlines a representative laboratory-scale synthesis of this compound from p-bromophenylacetic acid via reduction.[4]

Materials:

-

p-Bromophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (B1222165) (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Aqueous acid or base solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve p-bromophenylacetic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the reducing agent (e.g., LiAlH₄) portion-wise to the stirred solution to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water, followed by an aqueous acid or base solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Caption: Williamson Ether Synthesis of a this compound derivative.

Caption: Conceptual pathway to a key fexofenadine intermediate.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the pharmaceutical and materials science industries. Its unique structure allows for a wide range of chemical transformations, leading to the synthesis of complex and high-value molecules. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this important building block. Further research into its applications in polymer chemistry and organic electronics is warranted and could lead to the development of novel materials with advanced properties.

References

- 1. This compound | C8H9BrO | CID 72851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis Using 2-(4-Bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1] This application note provides a detailed protocol for the synthesis of a series of alkyl and benzyl (B1604629) ethers starting from 2-(4-Bromophenyl)ethanol. The presence of the bromo-functional group on the aromatic ring makes these products valuable intermediates in medicinal chemistry and materials science, allowing for further functionalization through cross-coupling reactions.

This document outlines the general synthetic procedure, purification methods, and characterization data for a range of synthesized ethers. Additionally, a troubleshooting guide and essential safety precautions are provided to ensure successful and safe execution of this synthesis.

Reaction Scheme

The general reaction scheme involves the deprotonation of this compound using a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the nucleophilic attack of the alkoxide on an alkyl halide to yield the desired ether.

References

Application Notes and Protocols: Oxidation of 2-(4-Bromophenyl)ethanol to 2-(4-Bromophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the oxidation of the primary alcohol 2-(4-Bromophenyl)ethanol to the corresponding aldehyde, 2-(4-Bromophenyl)acetaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Four common and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. This guide includes a comparative summary of the methods, detailed experimental procedures, and a graphical representation of the general experimental workflow.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The product, 2-(4-Bromophenyl)acetaldehyde, is a valuable building block due to the presence of both a reactive aldehyde functional group and a bromo-substituted aromatic ring, which can be further functionalized through various cross-coupling reactions. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups. This document outlines four reliable methods, each with distinct advantages regarding reaction conditions, substrate scope, and ease of workup.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative data for the different oxidation methods. It is important to note that direct yield comparisons can be influenced by reaction scale and optimization.

| Oxidation Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | 15 | ~90 (for 2-(2-bromophenyl)ethanol) | [1] |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | -78 to Room Temperature | 1-3 | >90 (General) | [2][3][4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5-2 | >90 (General) | [5][6][7] |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, KBr | Dichloromethane (DCM)/Water | 0 | 0.5-2 | >90 (General) | [8] |

Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from a procedure for the oxidation of the analogous 2-(2-bromophenyl)ethanol, which provides a high yield of the corresponding aldehyde.[1] PCC is a relatively mild oxidant that can be used in anhydrous conditions to prevent over-oxidation.[9]

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite

-

Diethyl ether

Procedure:

-

To a stirred suspension of Pyridinium Chlorochromate (1.4 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.

-

Stir the reaction mixture vigorously for 15 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel and Celite.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(4-Bromophenyl)acetaldehyde.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] This method is known for its mild reaction conditions and high yields, though it produces volatile and odorous byproducts.[4]